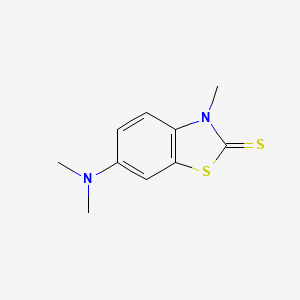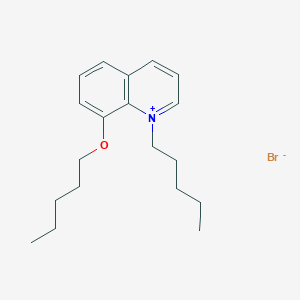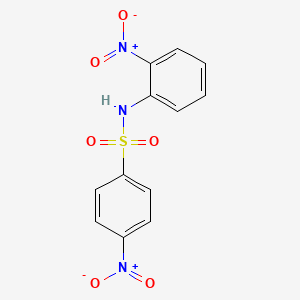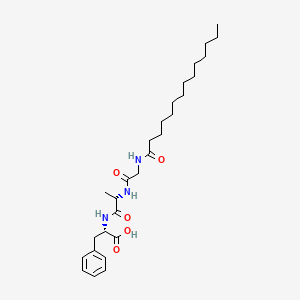
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring system, which is a fused ring structure containing both benzene and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 2-aminothiophenol with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring system. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler compound with a similar ring structure but lacking the dimethylamino and methyl groups.
2-Aminobenzothiazole: Contains an amino group instead of the dimethylamino group.
3-Methylbenzothiazole: Lacks the dimethylamino group but has a similar methyl substitution.
Uniqueness
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
188825-89-0 |
|---|---|
Molekularformel |
C10H12N2S2 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
6-(dimethylamino)-3-methyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H12N2S2/c1-11(2)7-4-5-8-9(6-7)14-10(13)12(8)3/h4-6H,1-3H3 |
InChI-Schlüssel |
XOLVGIGQMUYJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N(C)C)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)


![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)




